molecular formula C12H17NNa2O13S B147712 disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136098-08-3

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No. B147712
M. Wt: 461.31 g/mol
InChI Key: UGJJJEXZLWCXLZ-HGOXMNNESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a useful research compound. Its molecular formula is C12H17NNa2O13S and its molecular weight is 461.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant Behavior of Sulfated Polysaccharides

Research into the anticoagulant behavior of sulfated polysaccharides, closely related to the structural complexity of the specified disodium compound, sheds light on the intricate interactions between sulfated polysaccharides and proteins. These interactions, driven by polar attractions, highlight the potential of sulfated compounds in anticoagulant therapies, underscoring the importance of specific structural configurations for therapeutic efficacy (Ciancia, Quintana, & Cerezo, 2010).

Bioremediation Through Mycobacterium Strains

The use of Mycobacterium strains in the bioremediation of polycyclic aromatic hydrocarbons, such as pyrene, points towards the environmental applications of biochemical research. These strains, capable of degrading hazardous compounds efficiently, signify the broader utility of biochemical and microbial techniques in mitigating environmental pollutants, potentially paralleling the environmental interactions of complex disodium compounds (Qutob et al., 2022).

Antioxidant Activity Determination

The development and application of analytical methods to determine antioxidant activity further demonstrate the scientific interest in compounds with electron-donating abilities, akin to the properties likely found in the specified disodium compound. Such research underlines the critical role of analytical chemistry in evaluating the antioxidant potential of compounds, essential for applications ranging from food preservation to pharmaceuticals (Munteanu & Apetrei, 2021).

properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJJJEXZLWCXLZ-HGOXMNNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NNa2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

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